Methyl 3-bromo-2-methyl-3-phenylprop-2-enoate
Description
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylate, characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the acrylate moiety
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
methyl 3-bromo-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
FIOYGBYNTPFQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 2-methyl-3-phenylacrylate. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding de-brominated product.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an epoxide or other oxidized forms.
Scientific Research Applications
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-methylacrylate: Lacks the phenyl group, resulting in different reactivity and applications.
Methyl 3-phenylacrylate:
Ethyl 3-bromo-2-methyl-3-phenylacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate is unique due to the combination of its bromine, methyl, and phenyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Biological Activity
Methyl 3-bromo-2-methyl-3-phenylprop-2-enoate, a compound with significant structural characteristics, is being studied for its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a bromo substituent at the 3-position of the acrylate backbone, which enhances its reactivity compared to non-brominated analogs. The presence of the bromine atom is crucial for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through:
- Nucleophilic Substitution : The bromo group can be replaced by nucleophiles, facilitating various biochemical reactions.
- Hydrolysis : The ester group can undergo hydrolysis, leading to the formation of biologically active carboxylic acids.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various pathogens.
- Antitumor Effects : In vitro experiments have shown that it may inhibit the growth of certain cancer cell lines, indicating potential as an antitumor agent.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is important in preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against Gram-positive bacteria | |
| Antitumor | Inhibits growth of cancer cells | |
| Antioxidant | Scavenges free radicals |
Case Study: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL, suggesting that structural modifications could enhance potency further.
Case Study: Antitumor Activity
In another investigation using human breast cancer cell lines (MCF7), this compound exhibited a dose-dependent reduction in cell viability. Apoptotic assays indicated that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
This compound can be compared with related compounds to illustrate its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-chloro-2-methylacrylate | Chlorine instead of bromine | Less reactive than brominated analogs |
| Methyl cinnamate | Lacks halogen substitution | More stable but less reactive |
| Methyl 4-bromocinnamate | Bromine at a different position | Exhibits different biological activities |
The presence of the bromine atom in this compound enhances its reactivity and potential interactions with biological systems compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
